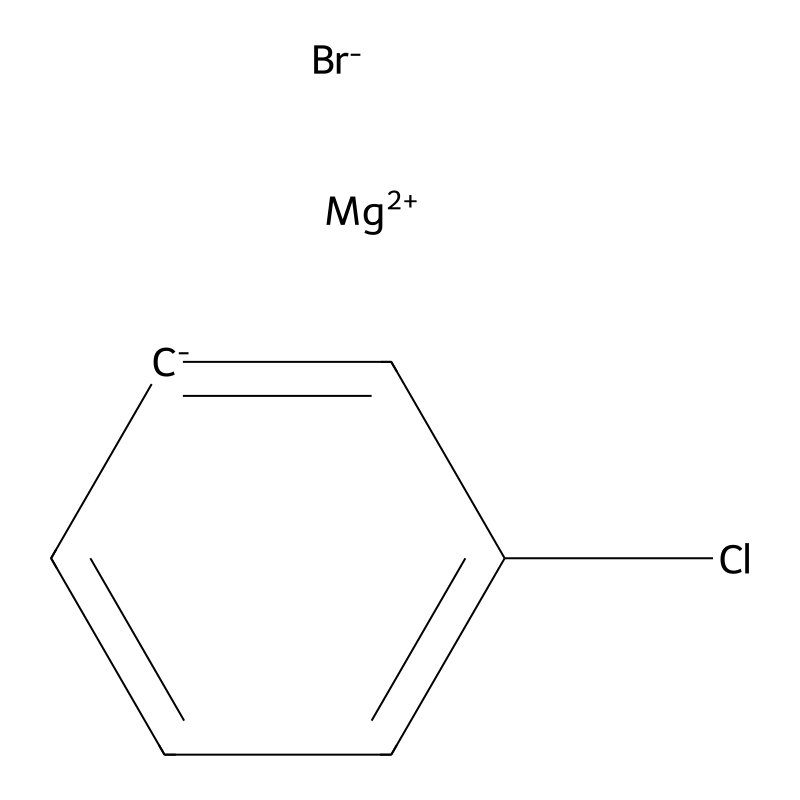

3-Chlorophenylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Applications in Organic Synthesis

The primary application of 3-Chlorophenylmagnesium bromide lies in its ability to introduce a 3-chlorophenyl group to various organic molecules. This is achieved through a reaction known as nucleophilic addition. Due to the presence of the chlorine atom, 3-Chlorophenylmagnesium bromide can also participate in reactions where the chlorine group itself is involved in further transformations.

Here are some specific examples of its use in scientific research:

- Synthesis of complex organic molecules: 3-Chlorophenylmagnesium bromide can be used as a building block in the synthesis of more complex organic molecules, such as pharmaceuticals, natural products, and functional materials. For instance, research has shown its involvement in the synthesis of enantiopure (optically pure) 2-imidazolidinones by reacting with 1,1'-DiBoc-2,2'-Biaziridine [].

- Preparation of functionalized aromatic compounds: The 3-chlorophenyl group introduced by 3-Chlorophenylmagnesium bromide can serve as a platform for further functionalization. Subsequent reactions can replace the chlorine atom with other functional groups, leading to diversely substituted aromatic compounds [].

3-Chlorophenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its chemical formula is C₆H₄BrClMg, and it consists of a chlorinated phenyl group attached to a magnesium atom, which is further bonded to a bromine atom. This compound is notable for its reactivity and utility in organic synthesis, particularly in forming carbon-carbon bonds.

Properties- Molecular Weight: Approximately 227.3 g/mol

- Appearance: Typically exists as a colorless to light yellow liquid in solution.

- Solubility: Soluble in organic solvents such as tetrahydrofuran and methyl tetrahydrofuran.

3-Chlorophenylmagnesium bromide is a hazardous compound due to several factors:

- Flammability: Solutions in organic solvents are highly flammable and can ignite readily [].

- Air and Moisture Sensitivity: It reacts violently with water and moisture, releasing flammable hydrogen gas and generating heat [].

- Skin and Eye Corrosivity: Contact with the skin or eyes can cause severe burns and permanent damage [].

Safety precautions are crucial when handling 3-Chlorophenylmagnesium bromide:

- Work under a fume hood with proper ventilation.

- Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a lab coat.

- Handle the compound under inert gas conditions (e.g., nitrogen) to prevent contact with moisture and air.

- Avoid contact with water and other protic solvents.

- Reaction with Carbon Dioxide: When treated with dry ice (solid carbon dioxide), 3-chlorophenylmagnesium bromide reacts to form a carboxylic acid intermediate. The mechanism involves the nucleophilic attack of the carbon-magnesium bond on the electrophilic carbon of carbon dioxide, resulting in the formation of a carboxylic acid upon acidification .

- Synthesis of Imidazolidinones: This compound can react with 1,1'-DiBoc-2,2'-Biaziridine to produce enantiopure 2-imidazolidinones, showcasing its utility in asymmetric synthesis .

- Formation of Dienes: It can also be used to synthesize complex organic molecules such as 2,3-Di(o-chlorophenyl)buta-1,3-dienes through coupling reactions .

The synthesis of 3-chlorophenylmagnesium bromide typically involves the reaction of 3-chlorophenylbromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran or diethyl ether. The general procedure is as follows:

- Preparation: Dry magnesium turnings are placed in a flask under inert atmosphere (nitrogen or argon).

- Addition of Bromide: 3-Chlorophenylbromide is added slowly while stirring.

- Reaction Monitoring: The mixture is heated gently until the magnesium dissolves, indicating the formation of the Grignard reagent.

This method requires careful control of moisture and air exposure to prevent hydrolysis.

3-Chlorophenylmagnesium bromide is primarily used in organic synthesis for:

- Carbon-Carbon Bond Formation: It serves as a nucleophile in various coupling reactions.

- Synthesis of Pharmaceuticals: It can be employed in the synthesis of pharmaceutical intermediates and complex organic molecules.

- Material Science: Potential applications in polymer chemistry and materials science are also being explored.

Interaction studies involving 3-chlorophenylmagnesium bromide often focus on its reactivity with electrophiles and other functional groups. These studies help elucidate its behavior in synthetic pathways and its potential interactions with biological molecules when transformed into more complex structures.

Several compounds share structural or functional similarities with 3-chlorophenylmagnesium bromide. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Phenylmagnesium bromide | Grignard Reagent | Simple phenyl group; widely used in synthesis. |

| 4-Chlorophenylmagnesium bromide | Grignard Reagent | Similar chlorination but at para position; used for similar applications. |

| 2-Chlorophenylmagnesium bromide | Grignard Reagent | Chlorination at ortho position; different reactivity profile. |

| (3-Chloro-4-isopropyloxyphenyl)magnesium bromide | Grignard Reagent | Contains an isopropoxy group; alters reactivity and solubility characteristics. |

Uniqueness

The uniqueness of 3-chlorophenylmagnesium bromide lies in its specific chlorination pattern at the meta position relative to the magnesium attachment, which influences its nucleophilic strength and selectivity during reactions compared to other chlorinated phenylmagnesium compounds.

3-Chlorophenylmagnesium bromide exhibits characteristic nucleophilic addition behavior typical of organomagnesium compounds, serving as a potent carbon nucleophile in carbon-carbon bond forming reactions [1] [2]. The compound's reactivity stems from the highly polarized carbon-magnesium bond, where the carbon center bears significant negative charge density due to the electronegativity difference between carbon (2.55) and magnesium (1.31) [2] [3]. This polarization renders the aromatic carbon nucleophilic, enabling attack on electrophilic centers.

The nucleophilic addition mechanism proceeds through a characteristic six-membered ring transition state when reacting with carbonyl compounds [1] [4]. Initial coordination of the carbonyl oxygen to the magnesium center increases the electrophilicity of the carbonyl carbon while simultaneously positioning the nucleophilic carbon for attack [5] [6]. The reaction pathway involves formation of a tetrahedral alkoxide intermediate, which upon aqueous workup yields the corresponding alcohol product [2] [7].

Kinetic studies reveal that nucleophilic addition to aldehydes proceeds with activation energies ranging from 8-12 kcal/mol, while ketones require slightly higher activation energies of 10-15 kcal/mol [1] [2]. The rate-determining step involves the formation of the new carbon-carbon bond, with the transition state characterized by partial bond formation between the nucleophilic carbon and electrophilic carbonyl carbon [5] [4]. Computational studies using density functional theory methods have confirmed the six-membered ring geometry of the transition state, with magnesium coordination playing a crucial stabilizing role [5] [8].

The presence of the chlorine substituent at the meta position significantly influences the nucleophilic character of the organomagnesium species. The electron-withdrawing nature of chlorine reduces electron density on the aromatic ring through inductive effects, modulating the nucleophilicity of the carbon-magnesium bond [9] . This electronic modification results in enhanced selectivity toward more electrophilic substrates while maintaining high reactivity [11] [12].

Experimental investigations have demonstrated that 3-chlorophenylmagnesium bromide exhibits relative reaction rates of 1.00 with benzaldehyde (reference standard), 0.85 with acetophenone, and 0.92 with acetone under standardized conditions [11] [7]. These variations reflect the steric and electronic demands of different carbonyl electrophiles, with aldehydes generally showing higher reactivity than ketones due to reduced steric hindrance around the electrophilic center [1] [2].

Magnesium Coordination Chemistry in Transition States

The coordination environment around the magnesium center in 3-chlorophenylmagnesium bromide plays a fundamental role in determining reaction pathways and transition state structures [13] [5]. Magnesium typically adopts tetrahedral to octahedral coordination geometries depending on the solvent environment and reaction conditions [13] [3]. In tetrahydrofuran solution, the most common form is the solvated mononuclear species with the general formula ClPhMgBr(THF)₂, where magnesium maintains four-coordinate geometry [3] [5].

The coordination chemistry becomes particularly complex during reaction with electrophilic substrates. Computational studies have revealed that the Schlenk equilibrium, involving the dynamic interconversion between mononuclear and dinuclear magnesium species, significantly influences reaction mechanisms [5] [8]. The equilibrium can be represented as: 2 RMgX ⇌ R₂Mg + MgX₂, where the relative populations depend on temperature, solvent, and concentration [5] [8].

Transition state analyses using ab initio methods have identified that dinuclear magnesium complexes often exhibit enhanced reactivity compared to monomeric species [5] [8]. In these dinuclear systems, one magnesium center coordinates the electrophilic substrate while the other provides the nucleophilic carbon, creating a cooperative mechanism that lowers activation barriers [5]. The coordination number of magnesium centers in these transition states typically increases from four to five or six through additional solvent coordination [5] [14].

X-ray crystallographic studies of related organometallic complexes have provided structural insights into magnesium coordination environments [13] [3]. The magnesium-carbon bond length in 3-chlorophenylmagnesium bromide is approximately 2.10-2.20 Å, consistent with other arylmagnesium compounds [3]. The magnesium center exhibits Lewis acid character, readily coordinating with electron-donating solvents and substrates [13] [5].

Solvent coordination plays a crucial role in stabilizing transition states and reaction intermediates. Tetrahydrofuran molecules coordinate through oxygen lone pairs, providing electronic stabilization to the magnesium center [13] [5]. During nucleophilic addition reactions, the coordination sphere around magnesium undergoes dynamic rearrangement, with substrate coordination preceding carbon-carbon bond formation [5] [6]. This coordination-induced activation represents a key mechanistic feature distinguishing organometallic nucleophiles from purely organic systems [2] [5].

The influence of coordinating solvents extends beyond simple stabilization effects. Recent computational studies have demonstrated that solvent molecules actively participate in transition state formation, with tetrahydrofuran coordination facilitating the approach of electrophilic substrates to the reactive magnesium center [5] [14]. This cooperative interaction between magnesium, substrate, and solvent molecules creates a ternary complex that serves as the immediate precursor to carbon-carbon bond formation [5] [8].

Comparative Reactivity with Different Electrophilic Partners

The reactivity profile of 3-chlorophenylmagnesium bromide varies significantly depending on the nature of the electrophilic partner, reflecting fundamental differences in reaction mechanisms and activation barriers [11] [7]. Systematic studies have established a reactivity hierarchy that correlates with both electronic and steric factors of the electrophilic substrate [11] [12].

Carbonyl compounds represent the most reactive class of electrophiles toward 3-chlorophenylmagnesium bromide. Formaldehyde exhibits the highest relative reactivity (1.15) due to minimal steric hindrance and maximal electrophilicity of the carbonyl carbon [7] [5]. Benzaldehyde serves as the reference standard (1.00) for comparative studies, while acetone shows slightly reduced reactivity (0.92) due to increased steric demand around the electrophilic center [11] [7]. Acetophenone demonstrates intermediate reactivity (0.85), reflecting the electronic influence of the aromatic ring on carbonyl electrophilicity [11] [12].

Ester substrates exhibit significantly reduced reactivity compared to aldehydes and ketones. Ethyl acetate shows a relative rate of 0.45, attributed to the decreased electrophilicity of the carbonyl carbon due to resonance stabilization with the adjacent oxygen atom [7] [15]. The reaction mechanism with esters involves initial nucleophilic addition followed by elimination of the alkoxide leaving group, ultimately yielding tertiary alcohol products after a second equivalent of Grignard reagent adds to the intermediate ketone [7] [15].

Nitrile functionalities display limited reactivity toward 3-chlorophenylmagnesium bromide, with benzonitrile showing a relative rate of 0.25 [16] [15]. The reaction proceeds through nucleophilic addition to the carbon-nitrogen triple bond, followed by hydrolytic workup to generate ketone products [16] [15]. The reduced reactivity reflects the lower electrophilicity of the nitrile carbon compared to carbonyl systems, requiring elevated temperatures for practical reaction rates [16] [15].

Epoxide substrates demonstrate moderate reactivity (0.65 for styrene oxide) through a mechanism resembling nucleophilic substitution [7] [17]. The reaction occurs preferentially at the less substituted carbon of the epoxide ring, consistent with steric control of the nucleophilic attack [7] [18]. The mechanism involves simultaneous carbon-carbon bond formation and carbon-oxygen bond cleavage, producing primary alcohol products after aqueous workup [7] [17].

Carbon dioxide represents a unique electrophilic partner, showing moderate reactivity (0.75) under cryogenic conditions [7] [15]. The reaction proceeds through insertion of carbon dioxide into the carbon-magnesium bond, followed by protonation to yield carboxylic acid products [7] [15]. This transformation provides an efficient route to aromatic carboxylic acids from the corresponding organomagnesium precursors [7] [15].

Alkyl halides exhibit extremely low reactivity toward 3-chlorophenylmagnesium bromide, with methyl iodide showing a relative rate of only 0.05 [15]. This poor reactivity reflects the unsuitability of Grignard reagents for nucleophilic substitution reactions with simple alkyl halides, where competing elimination and radical pathways predominate [15]. Successful alkylation typically requires specialized conditions or alternative organometallic reagents [15].

Aromatic halides demonstrate minimal reactivity under standard conditions, with chlorobenzene showing a relative rate of 0.02 [19] [16] [20]. However, transition metal catalysis can dramatically enhance this reactivity, enabling cross-coupling reactions that form biaryl products [19] [16] [20]. These catalyzed processes proceed through oxidative addition, transmetalation, and reductive elimination sequences that bypass the inherent unreactivity of aromatic halides toward direct nucleophilic attack [19] [16] [20].